molecular formula C11H20N2O2 B12982553 tert-Butyl (R)-(2-azaspiro[3.3]heptan-5-yl)carbamate

tert-Butyl (R)-(2-azaspiro[3.3]heptan-5-yl)carbamate

Cat. No.: B12982553
M. Wt: 212.29 g/mol
InChI Key: LKJGBDFOUJLYHT-MRVPVSSYSA-N
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Description

  • Preparation Methods

      Synthesis Route: tert-Butyl carbamate can be synthesized by reacting (tert-butyloxycarbonyl anhydride) with an alcohol, typically . The reaction proceeds at room temperature and yields the desired compound.

      Industrial Production: While not commonly produced industrially, the laboratory-scale synthesis can be adapted for larger-scale production.

  • Chemical Reactions Analysis

      Reactivity: tert-Butyl carbamate undergoes various reactions due to its polar nature.

      Common Reagents and Conditions:

      Major Products: The major products depend on the specific reaction conditions and substrates.

  • Scientific Research Applications

      Chemistry: tert-Butyl carbamate serves as a versatile building block in organic synthesis.

      Biology and Medicine: It is used in the preparation of N-Boc-protected amines, which find applications in peptide synthesis and drug discovery.

      Industry: Although not widely used industrially, its reactivity makes it valuable in custom synthesis.

  • Mechanism of Action

    • The compound’s mechanism of action depends on its specific application. For example, in peptide synthesis, it acts as a protecting group for amino groups during peptide bond formation.
  • Comparison with Similar Compounds

      Uniqueness: tert-Butyl carbamate’s unique feature lies in its Boc protecting group, which allows controlled deprotection during synthesis.

      Similar Compounds: Other Boc-protected compounds include Boc-amino acids and Boc-protected amines.

    Properties

    Molecular Formula

    C11H20N2O2

    Molecular Weight

    212.29 g/mol

    IUPAC Name

    tert-butyl N-[(7R)-2-azaspiro[3.3]heptan-7-yl]carbamate

    InChI

    InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-8-4-5-11(8)6-12-7-11/h8,12H,4-7H2,1-3H3,(H,13,14)/t8-/m1/s1

    InChI Key

    LKJGBDFOUJLYHT-MRVPVSSYSA-N

    Isomeric SMILES

    CC(C)(C)OC(=O)N[C@@H]1CCC12CNC2

    Canonical SMILES

    CC(C)(C)OC(=O)NC1CCC12CNC2

    Origin of Product

    United States

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